3-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionitrile
Description
This compound is a pinacol boronate ester featuring a phenoxy-propionitrile substituent. Its molecular formula is C₁₆H₂₀BNO₃, with applications in Suzuki-Miyaura couplings for pharmaceutical intermediates and materials science .
Properties
IUPAC Name |
3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)12-8-5-6-9-13(12)18-11-7-10-17/h5-6,8-9H,7,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQVTHFQLFDPHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation: 2-Bromophenol Derivatives
The boronate group is introduced via palladium-catalyzed Miyaura borylation. Starting with 2-bromophenol , the reaction employs bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ in anhydrous dioxane:
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| 2-Bromophenol | 1.0 mmol | Substrate |
| B₂pin₂ | 1.2 mmol | Boron source |
| Pd(dppf)Cl₂ | 5 mol% | Catalyst |
| KOAc | 3.0 mmol | Base |
| Dioxane | 5 mL | Solvent |
| Temperature/Time | 80°C, 12 h | Reaction parameters |
Outcome
Etherification with 3-Bromopropionitrile
The phenol intermediate undergoes Williamson ether synthesis with 3-bromopropionitrile under basic conditions:
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| 2-Bpin-phenol | 1.0 mmol | Substrate |
| 3-Bromopropionitrile | 1.2 mmol | Alkylating agent |
| K₂CO₃ | 2.0 mmol | Base |
| DMF | 5 mL | Solvent |
| Temperature/Time | 80°C, 8 h | Reaction parameters |
Outcome
Sequential Alkylation-Borylation Approach
Williamson Ether Synthesis First
An alternative route begins with 3-(2-bromophenoxy)propionitrile , synthesized from 2-bromophenol and 3-bromopropionitrile. Subsequent Miyaura borylation installs the boronate group:
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| 3-(2-Bromophenoxy)propionitrile | 1.0 mmol | Substrate |
| B₂pin₂ | 1.5 mmol | Boron source |
| Pd(OAc)₂ | 3 mol% | Catalyst |
| SPhos ligand | 6 mol% | Ligand |
| K₃PO₄ | 3.0 mmol | Base |
| THF/H₂O (9:1) | 5 mL | Solvent |
| Temperature/Time | 90°C, 24 h | Reaction parameters |
Outcome
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (LC-MS)
Industrial-Scale Considerations
Cost-Efficiency Analysis
| Step | Cost Driver | Mitigation Strategy |
|---|---|---|
| Miyaura borylation | Pd catalyst cost | Use Pd recovery systems |
| 3-Bromopropionitrile | Bulk pricing | In-house synthesis from acrylonitrile |
| Solvent recovery | DMF reuse | Distillation protocols |
Environmental Impact
Chemical Reactions Analysis
Types of Reactions
3-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionitrile can undergo several types of chemical reactions, including:
Substitution Reactions: The boron atom in the dioxaborolane ring can participate in substitution reactions, often facilitated by transition metal catalysts.
Hydroboration: The compound can undergo hydroboration reactions with alkenes and alkynes.
Coupling Reactions: It can be used in coupling reactions with aryl halides to form aryl boronates.
Common Reagents and Conditions
Common reagents used in these reactions include:
Palladium or Copper Catalysts: For facilitating substitution and coupling reactions.
Pinacolborane: Often used in hydroboration reactions.
Major Products
The major products formed from these reactions include various boron-containing organic compounds, which can be further utilized in organic synthesis and materials science .
Scientific Research Applications
3-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionitrile involves the interaction of the boron atom with other chemical species. The boron atom can form stable complexes with various organic and inorganic molecules, facilitating a range of chemical transformations .
Comparison with Similar Compounds
Comparison with Structurally Analogous Boronates
Functional Group Variations
2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile
- Structure : Differs by an acetonitrile (-CH₂CN) group instead of propionitrile (-CH₂CH₂CN).
- Properties : Shorter alkyl chain reduces steric hindrance but lowers lipophilicity. Reactivity in cross-coupling is comparable, though the nitrile’s proximity to the boronate may influence electronic effects .
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 214360-46-0)
- Structure : Boronate directly attached to a benzonitrile ring.
- Properties : Enhanced conjugation between nitrile and boronate increases stability but may reduce solubility in polar solvents. Used in synthesizing biaryl nitriles via Suzuki couplings .
3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-acrylic acid ethyl ester
Substituent Position and Electronic Effects
Biological Activity
3-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionitrile is a compound of interest due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including data tables summarizing research findings and relevant case studies.
- Molecular Formula : C12H17BO4S
- Molecular Weight : 268.14 g/mol
- CAS Number : 250726-93-3
The compound's biological activity is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane moiety suggests potential interactions with enzymes and receptor sites through boron coordination chemistry. This can influence cellular signaling pathways and enzymatic functions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of dioxaborolane compounds can inhibit tumor growth in various cancer cell lines. For example, related compounds have demonstrated efficacy against breast and lung cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cholinesterase enzymes, which are critical in neurotransmission. Inhibitory activity against butyrylcholinesterase (BChE) has been reported, with IC50 values suggesting moderate potency compared to standard inhibitors like physostigmine .
Data Table: Summary of Biological Activities
| Biological Activity | Target/Assay | Result | Reference |
|---|---|---|---|
| Antitumor | MCF-7 (breast cancer) | IC50 = 15 µM | |
| A549 (lung cancer) | IC50 = 20 µM | ||
| Cholinesterase Inhibition | BChE | IC50 = 46.42 µM | |
| AChE | IC50 = 157.31 µM |
Case Studies
-
Antitumor Efficacy :
- A study evaluated the effects of various dioxaborolane derivatives on MCF-7 cells. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction mechanisms.
-
Neuroprotective Effects :
- In another investigation, the compound's potential neuroprotective properties were assessed through its cholinesterase inhibition profile. It was found to selectively inhibit BChE while showing moderate effects on AChE, suggesting a possible application in neurodegenerative diseases like Alzheimer's.
Q & A
Q. Advanced
- Docking studies : AutoDock Vina screens against target proteins (e.g., EGFR), with the nitrile forming hydrogen bonds to catalytic lysines.
- MD simulations : GROMACS assesses binding stability (RMSD <2 Å over 100 ns), while MM-PBSA calculates binding free energies.
- ADMET prediction : SwissADME evaluates logP (~2.5) and CYP450 inhibition risks, guiding lead optimization .
What are the best practices for handling and storing this compound to ensure long-term stability?
Basic
Store under inert gas (Ar) at −20°C in sealed, desiccated containers. Use anhydrous solvents (e.g., THF over molecular sieves) during reactions to prevent boronate hydrolysis .
Advanced
Accelerated stability studies (40°C/75% RH for 6 months) quantify degradation. Lyophilization or formulation as a KF-excluded solid enhances shelf life. QC monitoring via qNMR ensures batch consistency .
How can researchers troubleshoot low yields in multi-step syntheses involving this compound?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
